molecular formula C22H16FN3O4 B2812116 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921840-90-6

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2812116
CAS No.: 921840-90-6
M. Wt: 405.385
InChI Key: LWXUJJFQCRIUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective inhibitor of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis . This compound is a key research tool for investigating the pathogenesis and treatment of acute myeloid leukemia (AML), as internal tandem duplications (ITD) in the FLT3 gene represent one of the most frequent genetic alterations in AML and are associated with a poor prognosis. The compound exerts its effects by targeting the ATP-binding pocket of FLT3, thereby inhibiting its autophosphorylation and subsequent downstream signaling through pathways like STAT5, MAPK, and PI3K/Akt . This targeted inhibition leads to cell cycle arrest and the induction of apoptosis in FLT3-dependent leukemic cell lines. Its research value is underscored by its utility in elucidating the molecular mechanisms of FLT3-ITD-driven leukemogenesis and in preclinical studies evaluating the efficacy of FLT3 inhibition as a therapeutic strategy, both as a single agent and in combination with other chemotherapeutic drugs.

Properties

CAS No.

921840-90-6

Molecular Formula

C22H16FN3O4

Molecular Weight

405.385

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16FN3O4/c23-16-6-3-14(4-7-16)11-25-17-2-1-9-24-20(17)21(27)26(22(25)28)12-15-5-8-18-19(10-15)30-13-29-18/h1-10H,11-13H2

InChI Key

LWXUJJFQCRIUOK-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

Scientific Research Applications

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or modulate their activity. The pathways involved often relate to the compound’s ability to bind to active sites or alter the conformation of the target molecules, thereby affecting their function .

Comparison with Similar Compounds

Pyrido[3,2-d]pyrimidine Derivatives with Halogenated Benzyl Groups

Compound Name Substituents (Position) Key Findings Reference
1-(4-Bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4-dione 4-Bromobenzyl (1), 4-fluorobenzyl (3) Bromine substitution increases molecular weight (Br: 79.9 vs. F: 19.0) but may reduce metabolic stability compared to fluorine .
3-(3-Chlorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione 3-Chlorobenzyl (3), methoxy (5), methyl (1) Chlorine enhances lipophilicity (ClogP: ~2.8), while methoxy improves solubility. Methylation at N1 reduces steric hindrance .

Key Insight : Halogenation (F, Cl, Br) at benzyl groups modulates electronic properties and binding affinity. Fluorine optimizes a balance between electronegativity and metabolic stability.

Core Structure Variations: Pyrido[3,2-d] vs. Thieno[3,2-d]pyrimidines

Compound Name Core Structure Bioactivity Notes Reference
3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine Thiophene ring introduces sulfur, altering π-electron density. Lower HOMO-LUMO gap (ΔE ~3.5 eV) vs. pyrido analogs (ΔE ~3.9 eV) .
3-(3,5-Dimethylphenyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine Methyl groups enhance steric bulk, reducing enzymatic degradation but limiting target binding flexibility .

Electronic and Physical Properties

Property Target Compound (Estimated) 1,3-Dimethylpyrido[3,2-d]pyrimidine 3-(4-Fluorobenzyl)thieno[3,2-d]pyrimidine
Molecular Weight ~425 g/mol 191.19 g/mol 276.29 g/mol
HOMO-LUMO Gap (ΔE) ~3.9 eV (similar to ) N/A ~3.5 eV
Melting Point ~240–260°C 246°C Not reported

Note: The target compound’s benzodioxole and fluorobenzyl groups likely increase melting point and crystallinity compared to simpler analogs .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what are the critical steps requiring optimization?

The synthesis typically involves multi-step reactions, including alkylation of pyrido[3,2-d]pyrimidine cores with fluorinated benzyl groups and benzodioxole derivatives. Key steps include:

  • Coupling reactions : Use of nucleophilic substitution or palladium-catalyzed cross-coupling to attach the 4-fluorobenzyl and benzodioxolylmethyl groups .
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products .
  • Yield optimization : Adjusting reaction temperatures, solvent polarity (e.g., DMF or acetic acid), and catalyst loading .

Q. Which analytical techniques are essential for characterizing this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1H/13C NMR to verify substituent positions and purity .
  • Mass spectrometry (MS) : High-resolution MS for molecular formula validation .
  • Thermal analysis : TGA/DSC to assess decomposition points and phase transitions, critical for formulation stability .

Q. What preliminary biological activities have been reported for this compound?

Early studies on analogs suggest potential kinase inhibition or anticonvulsant activity. Standard assays include:

  • In vitro enzyme inhibition : Kinase or receptor-binding assays using fluorogenic substrates .
  • Cellular viability tests : MTT assays to evaluate cytotoxicity .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl groups) impact biological activity?

Structure-activity relationship (SAR) studies on analogs reveal:

  • Fluorine substitution : Enhances metabolic stability and target affinity due to electronegativity and lipophilicity .
  • Benzodioxole moiety : Improves blood-brain barrier penetration in neuroactive compounds . Comparative data from thieno-pyrimidine analogs show reduced activity when fluorophenyl groups are replaced with methyl or nitro groups .

Q. How can researchers resolve contradictions in reported biological data for structurally similar compounds?

Discrepancies in IC50 values or efficacy may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) .
  • Purity differences : Re-evaluate compounds via HPLC and control for hydrate/solvate forms .
  • Cellular context : Use isogenic cell lines to minimize genetic background effects .

Q. What experimental design considerations are critical for optimizing reaction conditions?

Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in alkylation steps .
  • Catalyst systems : Potassium carbonate or triethylamine for deprotonation in inert atmospheres .
  • Reaction monitoring : Use TLC or in situ NMR to track intermediate formation .

Q. How can computational modeling guide the design of derivatives with improved target binding?

Molecular docking (e.g., using AutoDock Vina) and MD simulations predict interactions with kinase ATP-binding pockets. Focus on:

  • Electrostatic complementarity : Align fluorobenzyl groups with hydrophobic residues .
  • Conserved water displacement : Modify the pyrido-pyrimidine core to displace key water molecules .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of intermediates during synthesis?

  • Low-temperature handling : Store moisture-sensitive intermediates under argon .
  • In situ derivatization : Convert unstable intermediates to stable esters or amides .

Q. How can researchers validate target engagement in cellular models?

  • Chemical proteomics : Use biotinylated probes for pull-down assays .
  • CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.